molecular formula C22H21ClN2O2 B11116445 [6-Chloro-2-(2,4-dimethylphenyl)quinolin-4-yl](morpholin-4-yl)methanone

[6-Chloro-2-(2,4-dimethylphenyl)quinolin-4-yl](morpholin-4-yl)methanone

Cat. No.: B11116445
M. Wt: 380.9 g/mol
InChI Key: OTASGERGIITUID-UHFFFAOYSA-N
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Description

6-Chloro-2-(2,4-dimethylphenyl)-4-(morpholine-4-carbonyl)quinoline is a synthetic organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with a chloro group, a dimethylphenyl group, and a morpholine-4-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-(2,4-dimethylphenyl)-4-(morpholine-4-carbonyl)quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Chloro Group: Chlorination of the quinoline core can be achieved using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using 2,4-dimethylbenzene and an appropriate catalyst like aluminum chloride (AlCl3).

    Incorporation of the Morpholine-4-Carbonyl Group: The final step involves the acylation of the quinoline derivative with morpholine-4-carbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(2,4-dimethylphenyl)-4-(morpholine-4-carbonyl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

6-Chloro-2-(2,4-dimethylphenyl)-4-(morpholine-4-carbonyl)quinoline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-chloro-2-(2,4-dimethylphenyl)-4-(morpholine-4-carbonyl)quinoline involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2-(2,4-dimethylphenyl)quinoline: Lacks the morpholine-4-carbonyl group, resulting in different chemical properties and applications.

    2-(2,4-Dimethylphenyl)-4-(morpholine-4-carbonyl)quinoline:

    6-Chloro-4-(morpholine-4-carbonyl)quinoline: Lacks the dimethylphenyl group, leading to variations in its biological activity and chemical behavior.

Uniqueness

6-Chloro-2-(2,4-dimethylphenyl)-4-(morpholine-4-carbonyl)quinoline is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the chloro, dimethylphenyl, and morpholine-4-carbonyl groups allows for diverse chemical modifications and interactions with molecular targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C22H21ClN2O2

Molecular Weight

380.9 g/mol

IUPAC Name

[6-chloro-2-(2,4-dimethylphenyl)quinolin-4-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C22H21ClN2O2/c1-14-3-5-17(15(2)11-14)21-13-19(22(26)25-7-9-27-10-8-25)18-12-16(23)4-6-20(18)24-21/h3-6,11-13H,7-10H2,1-2H3

InChI Key

OTASGERGIITUID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)N4CCOCC4)C

Origin of Product

United States

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